molecular formula C9H18O3 B1382324 Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate CAS No. 1803604-64-9

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate

Cat. No.: B1382324
CAS No.: 1803604-64-9
M. Wt: 174.24 g/mol
InChI Key: UNEVQPDIKBMDRY-UHFFFAOYSA-N
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Description

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate is a chemical compound with the CAS Number: 1803604-64-9 . It has a molecular weight of 174.24 . This compound is known for its versatile applications in scientific research, from organic synthesis to pharmaceutical formulations.


Molecular Structure Analysis

The IUPAC name for this compound is isopropyl 4-hydroxy-2,2-dimethylbutanoate . The InChI code for this compound is 1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not available from the web search results.

Scientific Research Applications

Metabolomics Biomarkers for Chemical Exposure

Propan-2-yl 4-hydroxy-2,2-dimethylbutanoate, by its structural characteristics, may have implications in metabolomics, a field that studies the unique chemical fingerprints left by specific cellular processes. For instance, a study highlighted the role of metabolomics in identifying biomarkers for Bisphenol A (BPA) exposure, showing that intermediates of metabolic pathways like glycolysis and Krebs cycle were significantly altered after exposure to similar complex chemicals (Wang et al., 2018).

Propolis in Wound Healing and Medicine

Research on propolis, a bee product, suggests its potential for medical applications, including wound healing. Polish studies have contributed significantly to understanding the antioxidant, anti-inflammatory, antimicrobial, antiapoptotic, and anticancer properties of propolis. These properties might be relevant to the pharmacological interest in compounds like this compound, given its structural and chemical nature (Rojczyk et al., 2020).

Biomarker for Oxidative DNA Damage

In the field of occupational health, especially concerning exposure to nanomaterials, specific biomarkers like 8-hydroxy-2′-deoxyguanosine (8-OHdG) have been studied extensively. The compound's role in indicating oxidative stress may provide insights into the potential oxidative properties or implications of chemicals with similar reactivity or structural components, such as this compound (Shekaftik & Nasirzadeh, 2021).

Propolis in Endodontics

The application of propolis in endodontics, due to its rich chemical composition and therapeutic properties, can be a point of interest for similar compounds. Research has shown that propolis could serve various purposes in endodontics, hinting at the potential multifaceted applications of chemically similar compounds (Ahangari et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

propan-2-yl 4-hydroxy-2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-7(2)12-8(11)9(3,4)5-6-10/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEVQPDIKBMDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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